Cas no 483-75-0 (Naphthalene,1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-)

483-75-0 structure
Nome del prodotto:Naphthalene,1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-
Naphthalene,1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Naphthalene,1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-
- (-)-α-muurolene
- 1,2,4a,5,6,8a-hexahydro-1-isopropyl-4,7-dimethylnaphthalene
- 1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-naphthalene
- 7-epi-.alpha.-Cadinene
- 1-Isopropyl-4,7-dimethyl-1,2,4a,5,6,8a-hexahydronaphthalene
- .alpha.-Amorphene
- NS00041819
- Naphthalene, 1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-
- EINECS 207-598-4
- 1,5-Cadinadiene
- Muurola-4,9-diene
- Amorphene, .alpha.
- QMAYBMKBYCGXDH-UHFFFAOYSA-N
- 1-isopropyl-4,7-dimethyl-1,2,4a,5,6,8a-hexahydro-naphthalene
- 483-75-0
- Naphthalene, 1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-, [1S-(1.alpha.,4a.beta.,8a.alpha.)]-
- (1R,4aS,8aR)-1-Isopropyl-4,7-dimethyl-1,2,4a,5,6,8a-hexahydronaphthalene
- .alpha.-Muurolene
- Naphthalene, 1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-, (1.alpha.,4a.alpha.,8a.alpha.)-
- (+)-alpha-muurolene
- DTXSID30864233
- 4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene
- FT-0778162
- 1.Xi.,6.xi.,7.xi.-Cadina-4,9-diene
-
- Inchi: InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3
- Chiave InChI: QMAYBMKBYCGXDH-UHFFFAOYSA-N
- Sorrisi: CC(C1CC=C(C)C2CCC(=CC12)C)C
Proprietà calcolate
- Massa esatta: 204.18792
- Massa monoisotopica: 204.188
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 19
- Conta legami ruotabili: 6
- Complessità: 244
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- Superficie polare topologica: 0Ų
- XLogP3: 2.3
Proprietà sperimentali
- Densità: 0.876
- Punto di ebollizione: 271.5°C at 760 mmHg
- Punto di infiammabilità: 106.5°C
- Indice di rifrazione: 1.483
- PSA: 0
- LogP: 4.58110
Naphthalene,1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)- Letteratura correlata
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
483-75-0 (Naphthalene,1,2,4a,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-) Prodotti correlati
- 138-86-3(Limonene)
- 5989-54-8((-)-Limonene)
- 7705-14-8(dipentene)
- 8008-57-9(Orange Oil)
- 8016-38-4(FEMA 2771)
- 1296310-72-9(3-Bromo-2,5,6-trifluorobenzyl alcohol)
- 2138540-01-7(3-(2,2-Dimethylbutyl)-4-methylcyclohexan-1-one)
- 1157366-99-8(1-(4-Fluorophenyl)-3-(propylsulfanyl)propan-2-one)
- 1213534-64-5((3S)-3-amino-3-(5-nitrothiophen-2-yl)propan-1-ol)
- 1227595-49-4(1H-Indole-3-acetic acid, 6-fluoro-7-methoxy-)
Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso
